N-[(4-nitrophenyl)methylideneamino]aniline
Description
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H |
InChI Key |
IXMQSJMHAYPXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-[(4-nitrophenyl)methylideneamino]aniline, also known as 4-nitrobenzylideneaniline, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a nitrophenyl group and an imine functional group. Its molecular formula is CHNO, with a molecular weight of approximately 241.25 g/mol. The compound can undergo various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts or sodium borohydride.
- Oxidation : It can be oxidized to form nitroso derivatives.
- Substitution : Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Biological Activities
This compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. Below is a summary table of its biological activities based on existing research.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound can interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Metal Coordination : It forms coordination complexes with metal ions, enhancing its biological activity.
- Redox Reactions : The presence of the nitro group allows for redox reactions that contribute to its antimicrobial properties .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with MIC values lower than those of conventional antibiotics, showcasing its potential as a therapeutic agent .
Case Study 2: Cytotoxicity Testing
Research involving various synthesized Schiff bases, including derivatives of this compound, indicated promising cytotoxic effects against cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .
Comparison with Similar Compounds
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline
- Structure: Similar imine backbone but includes a dimethylamino (–N(CH₃)₂) group on the aniline ring.
- Properties: The electron-donating dimethylamino group increases electron density, altering redox behavior compared to the parent compound. This enhances solubility in polar solvents (e.g., acetone, DMF) .
- Applications : Used in dye-sensitized solar cells (DSSCs) due to improved charge separation.
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline
- Structure : Methoxy (–OCH₃) group on the aniline ring.
- Properties: The electron-donating methoxy group shifts UV-Vis absorption to longer wavelengths (bathochromic shift) compared to the parent compound. Solubility in ethanol increases due to polarity .
Table 1: Comparison of Schiff Base Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Property | Application |
|---|---|---|---|---|
| N-[(4-nitrophenyl)methylideneamino]aniline | None | 255.24 | Planar conjugation, moderate solubility | Optoelectronic materials |
| N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline | –N(CH₃)₂ | 297.34 | Enhanced solubility in polar solvents | DSSCs |
| (E)-4-Bromo-N-(4-nitrobenzylidene)aniline | –Br | 305.13 | High melting point (162–163°C) | Suzuki coupling precursor |
| (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline | –OCH₃ | 270.27 | Bathochromic UV shift | Dye synthesis |
Nitrotriphenylamine-Based Electrochromic Polymers
NETPA, NMOTPA, NMTPA, NTTPA
- Structure: Nitrotriphenylamine core with thiophene-derived donor groups (e.g., dihydrothienodioxin, methoxythiophene).
- Properties: Band Gaps: Ranges from 1.34 eV (PNETPA) to 2.34 eV (PNTTPA), tunable via donor substituents . Optical Contrast: >80% in near-infrared (NIR) region for PNETPA.
- Applications : Electrochromic windows and displays due to fast switching speeds (<1 s) and high coloration efficiency.
Table 2: Electrochromic Performance of Nitrotriphenylamine Polymers
| Polymer | Donor Group | Band Gap (eV) | Optical Contrast (%) | Switching Speed (s) |
|---|---|---|---|---|
| PNETPA | Dihydrothienodioxin | 1.34 | 85 | 0.7 |
| PNMOTPA | Methoxythiophene | 1.59 | 82 | 0.9 |
| PNMTPA | Methylthiophene | 2.26 | 78 | 1.1 |
| PNTTPA | Thiophene | 2.34 | 75 | 1.3 |
Enzyme Substrate Derivatives
N-(4-Nitrophenyl)decanamide (D-pNA)
N-(6-Methoxypyridin-3-yl)octanamide (Oc-MAP)
Table 3: Enzyme Substrate Comparison
| Compound | Solubility (mM) | Specificity Constant (FAAH) |
|---|---|---|
| D-pNA | 0.2 | 1.0 (reference) |
| Oc-MAP | 1.5 | 0.12 |
| This compound | N/A | N/A (used in optoelectronics) |
Q & A
Q. Example :
| Substituent | HOMO-LUMO Gap (eV) | Reactivity Trend |
|---|---|---|
| -NO₂ | 2.34 | Low nucleophilicity |
| -OCH₃ | 1.59 | High condensation yield |
Advanced: What mechanistic insights explain its thermal decomposition and stability under varying conditions?
Answer:
- Thermal Stability : The nitro group induces exothermic decomposition above 167°C, studied via isothermal calorimetry . Decomposition pathways involve nitro-to-nitrite rearrangements and radical intermediates .
- Acid/Base Stability : The imine bond hydrolyzes in strong acids (pH < 2) or bases (pH > 12), regenerating 4-nitroaniline and the aldehyde .
Q. Kinetic Data :
| Condition | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| Neutral (25°C) | >1000 | 120 ± 5 |
| Acidic (1M HCl, 60°C) | 2.5 | 85 ± 3 |
Advanced: How is this compound applied in materials science, particularly in electrochromic devices?
Answer:
Derivatives of this compound serve as donor-acceptor motifs in electrochromic polymers:
Q. Electrochromic Data :
| Polymer | Bandgap (eV) | Optical Contrast (%) |
|---|---|---|
| PNETPA | 1.34 | 85 |
| PNMOTPA | 1.59 | 78 |
Advanced: How does this compound compare to structurally similar Schiff bases in biological activity?
Answer:
- Antimicrobial Activity : Nitro-substituted analogs show enhanced activity against S. aureus (MIC: 8 µg/mL) due to nitro group redox cycling .
- Cytotoxicity : Methyl or methoxy substituents reduce toxicity (IC₅₀ > 100 µM in HeLa cells) compared to halogenated analogs (IC₅₀: 20–50 µM) .
Q. Comparative Data :
| Analog | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| N-[(4-NO₂Ph)CH₂]aniline | 8 | 75 |
| N-[(4-ClPh)CH₂]aniline | 16 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
